5-Iodo-6-methyl-3-nitropyridin-2-ol is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 265.99 g/mol. This compound is classified as a nitropyridine derivative, notable for its iodine, methyl, and nitro substituents on the pyridine ring. The compound is identified by its CAS number 25391-58-6 and has been the subject of various studies due to its potential applications in medicinal chemistry.
The synthesis of 5-Iodo-6-methyl-3-nitropyridin-2-ol can be accomplished through several methods, including:
The synthesis often involves purification steps such as recrystallization or chromatography to isolate the desired product from by-products. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
5-Iodo-6-methyl-3-nitropyridin-2-ol can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of the nitro group and the electron-donating properties of the hydroxyl group, which can stabilize certain intermediates during reactions.
The mechanism of action for 5-Iodo-6-methyl-3-nitropyridin-2-ol primarily involves its interaction with biological targets through its functional groups.
5-Iodo-6-methyl-3-nitropyridin-2-ol has several scientific applications:
Palladium catalysis enables late-stage functionalization of pre-halogenated pyridine cores, offering a powerful route to 5-Iodo-6-methyl-3-nitropyridin-2-ol. The iridium-catalyzed meta-borylation protocol developed by Murphy, Liao, and Hartwig provides a key foundation [2]. This method employs [Ir(COD)(OMe)]₂/4,4′-di-tert-butylbipyridine to achieve meta-selective borylation of 1,3-disubstituted arenes, followed by copper-mediated halogenation. For pyridine systems, this approach circumvents traditional electronic biases that favor ortho/para halogenation, enabling selective installation of iodine at the C5 position relative to existing substituents.
Recent advances leverage directed ortho-palladation strategies. The oxidative halodeboronation method facilitates regioselective ortho-iodination of N-aryl amides and ureas under mild conditions [7]. By harnessing boron reactivity, this protocol achieves C–I bond installation adjacent to directing groups compatible with pyridine N-oxides – intermediates that protect the ring nitrogen while facilitating metalation. Crucially, the hydroxyl group in the target molecule may serve as a latent directing group when protected as a pivaloyl or TIPS ether, enabling directed metalation at C5.
Table 1: Palladium/Iridium-Catalyzed Halogenation Conditions for Pyridine Derivatives
Catalyst System | Ligand | Base | Halogen Source | Yield Range | Key Functional Group Tolerance |
---|---|---|---|---|---|
Pd(OAc)₂/dppe (1:1) | Diphosphine (dppe) | K₂CO₃ | CuBr₂/CuCl₂ | 54-61% | Nitrile, ester, amide, protected alcohols |
[Ir(COD)(OMe)]₂ | dtbpy | - | CuI₂ | 70-85% | Alkoxy, alkyl, halogen, nitrile, pivaloyl |
Pd(OAc)₂/IPr | N-Heterocyclic carbene | Cs₂CO₃ | I₂ | 45-68% | Ester, ketone, tertiary amine |
Key limitations persist: Direct C–H iodination of unprotected hydroxypyridines remains challenging due to competitive O-complexation or catalyst poisoning. Multistep sequences involving hydroxyl protection/deprotection are often required, impacting overall efficiency. Recent studies indicate that solvent choice (DMF > toluene > acetonitrile) significantly influences catalyst speciation and turnover, with elevated temperatures (100–130°C) necessary for high conversion [5] [7].
The electron-deficient nature of pyridine complicates electrophilic substitution, necessitating tailored nitration and iodination methodologies. Sequential functionalization typically begins with nitration due to the nitro group’s strong electron-withdrawing properties, which subsequently facilitate halogen installation via oxidative or metal-assisted pathways.
Directed ortho-nitration exploits the hydroxyl group’s ability to coordinate Lewis acids. Treatment of 6-methylpyridin-2-ol with fuming nitric acid/sulfuric acid at 0–5°C yields 3-nitro-6-methylpyridin-2-ol, though over-nitration and oxidation are significant risks. Alternatively, vicarious nucleophilic substitution (VNS) using nitroalkanes on N-alkylpyridinium salts enables C3 nitration without electrophilic conditions. Subsequent iodination employs either:
Table 2: Nitration/Iodination Reagent Systems and Regioselectivity
Substrate | Reaction Type | Reagent System | Temperature | Regioselectivity | Yield |
---|---|---|---|---|---|
6-Methylpyridin-2-ol | Electrophilic nitration | HNO₃/H₂SO₄ | 0-5°C | C3 > C5 | 40-55% |
5-Iodo-6-methylpyridin-2-ol | Oxidative nitration | AgNO₂/TFA, CAN | 60°C | C3 exclusive | 30-42% |
3-Nitro-6-methylpyridin-2-ol | Electrophilic iodination | ICl, AcOH | 25°C | C5 exclusive | 65-78% |
A critical limitation is the incompatibility of free hydroxyl groups with harsh nitration conditions. O-silyl protection (TBS, TIPS) mitigates oxidation but introduces deprotection steps. Recent studies reveal that ceric ammonium nitrate (CAN)-mediated oxidative nitration of 5-iodo-6-methylpyridin-2-ol provides a viable alternative, achieving direct C3 nitration with moderate yields (30–42%) [1] [5].
Directed ortho metalation (DoM) strategies exploit chelating groups to override inherent electronic biases in pyridine systems. The ortho-halodeboronation methodology enables precise C5 iodination of N-protected-6-methyl-3-nitropyridin-2-amines [7]. This sequence involves:
The hydroxyl group requires protection as a carboxamide or urea to serve as a directing group. For example, N-pivaloyl-6-methyl-3-nitropyridin-2-amine undergoes iridium-catalyzed borylation exclusively at C5, followed by Cu-mediated iodination (70–85% yield). Subsequent hydrolysis restores the hydroxyl functionality without disturbing the nitro or iodo substituents.
Lithiation strategies offer complementary regiocontrol. Protected 6-methyl-3-nitropyridin-2-ols undergo ortho-lithiation at C5 using n-BuLi/TMEDA at –78°C, with subsequent iodine quenching providing the target compound. This approach is highly sensitive to steric effects – bulky silyl protecting groups (TIPS > TBS) reduce lithiation efficiency due to hindered metal coordination.
Table 3: Directed Metalation Group (DMG) Efficiency for C5 Functionalization
Directing Group | Metalating Agent | Solvent | Iodination Yield | Compatibility with Nitro Group |
---|---|---|---|---|
CONHPiv | s-BuLi | THF | 82% | Excellent |
OCONEt₂ | n-BuLi | Et₂O | 68% | Moderate |
OTIPS | LTMP | Hexanes | 45% | Excellent |
OCONHᵗBu | LDA | THF/toluene | 75% | Good |
Competing pathways include benzyne formation at C4/C5 positions under strong base conditions and nitro group reduction by organolithium reagents. Modern approaches employ magnesium-amide bases (TMPMgCl·LiCl) that exhibit reduced nucleophilicity toward nitro groups while maintaining sufficient basicity for metalation [4] [7].
Whole-cell biocatalysis provides an emerging alternative for regioselective pyridine functionalization under mild conditions. Burkholderia sp. MAK1, isolated from soil, expresses a pyridin-2-ol-inducible 5-monooxygenase capable of para-hydroxylation relative to the pyridine nitrogen [3]. While native activity targets unsubstituted pyridin-2-ol, substrate engineering enables access to halogenated derivatives:
Critical optimization parameters include:
Table 4: Microbial Conversion of Pyridine Derivatives by Burkholderia sp. MAK1
Substrate | Product | Conversion (%) | Regioselectivity | Reaction Rate (mg·g⁻¹·h⁻¹) |
---|---|---|---|---|
6-Methylpyridin-2-ol | 6-Methylpyridine-2,5-diol | >99% | C5 exclusive | 7.4 |
4-Chloropyridin-2-amine | 6-Amino-4-chloropyridin-3-ol | 88% | C5 hydroxylation | 7.0 |
3-Nitro-6-methylpyridin-2-ol | 3-Nitro-6-methylpyridine-2,5-diol | 43% | C5 hydroxylation | 3.2 |
5-Iodo-6-methylpyridin-2-ol | 5-Iodo-6-methylpyridine-2,4-diol | 36% | C4 hydroxylation | 2.8 |
Synthetic applications remain limited by the enzyme’s preference for C5 hydroxylation in monosubstituted pyridines. However, molecular modeling suggests that directed evolution could expand the substrate scope toward sterically hindered 3,6-disubstituted analogs. Combining microbial hydroxylation with chemical iodination/nitration presents a potential hybrid route to 5-Iodo-6-methyl-3-nitropyridin-2-ol, though sequential functionalization order requires optimization to preserve biocatalyst viability [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1